molecular formula C7H7N3O B2369958 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile CAS No. 1016712-76-7

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile

Cat. No.: B2369958
CAS No.: 1016712-76-7
M. Wt: 149.153
InChI Key: IDRPFKMHQVWXNQ-UHFFFAOYSA-N
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Description

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol It is characterized by the presence of an amino group, an oxo group, and a nitrile group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a nitrile group, followed by oxidation to introduce the oxo group . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the cyclization and oxidation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product . The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can lead to a wide range of functionalized derivatives with varying properties .

Mechanism of Action

The mechanism of action of 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industrial applications .

Properties

IUPAC Name

2-(5-amino-2-oxopyridin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-3-4-10-5-6(9)1-2-7(10)11/h1-2,5H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRPFKMHQVWXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016712-76-7
Record name 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile
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